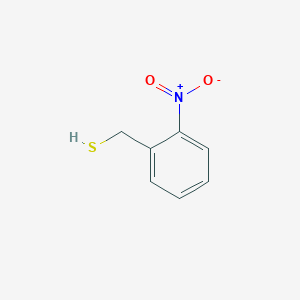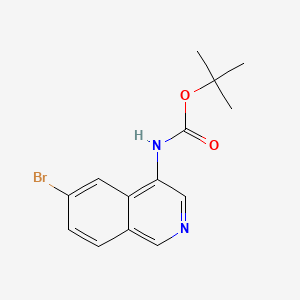![molecular formula C12H23NO6 B12506774 N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]hexanamide](/img/structure/B12506774.png)
N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]hexanamide is a complex organic compound with a molecular formula of C12H23NO6
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]hexanamide typically involves the reaction of hexanoic acid with a sugar derivative under specific conditions. The process generally includes:
Esterification: Hexanoic acid is esterified with a sugar alcohol in the presence of an acid catalyst.
Amidation: The ester is then converted to an amide by reacting with an amine under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and amidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of biocatalysts and green chemistry principles can also be integrated to enhance the sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]hexanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]hexanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and as a substrate for enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]hexanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in metabolic pathways, receptors on cell surfaces.
Pathways: Modulation of signaling pathways related to inflammation, microbial growth inhibition, and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide
- N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]hexanamide
- N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-5-yl]hexanamide
Uniqueness
N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]hexanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its unique arrangement of hydroxyl groups and the hexanamide moiety make it a valuable compound for targeted research and industrial applications.
Eigenschaften
Molekularformel |
C12H23NO6 |
|---|---|
Molekulargewicht |
277.31 g/mol |
IUPAC-Name |
N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]hexanamide |
InChI |
InChI=1S/C12H23NO6/c1-2-3-4-5-8(15)13-9-11(17)10(16)7(6-14)19-12(9)18/h7,9-12,14,16-18H,2-6H2,1H3,(H,13,15) |
InChI-Schlüssel |
HXYXZDBHBFMFTN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)NC1C(C(C(OC1O)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



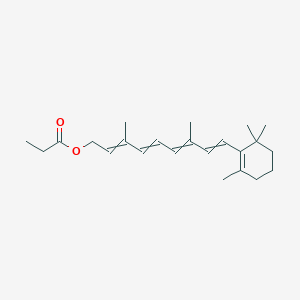
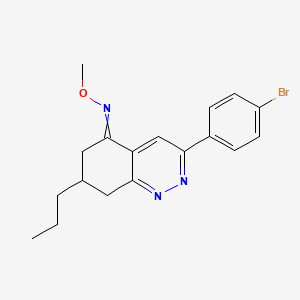
![6-Methacryloyl-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B12506719.png)
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12506725.png)
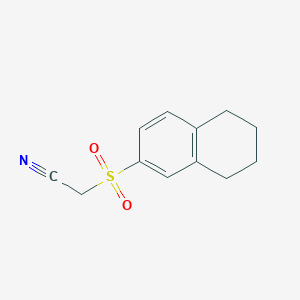
![2-(4-{1,1-Bis-[4-(2-hydroxy-ethoxy)-phenyl]-ethyl}-phenoxy)-ethanol](/img/structure/B12506730.png)

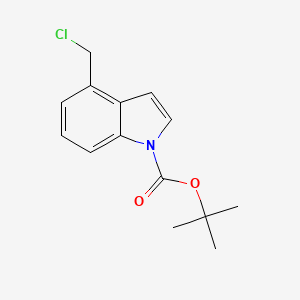
![17-Methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-ol;hydrochloride](/img/structure/B12506765.png)
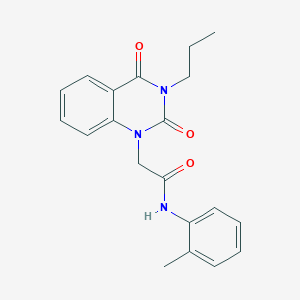
![N-[(2-iodophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12506769.png)
